9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide belongs to a class of purine derivatives with a carboxamide functional group at position 6 and aryl substituents at positions 2 and 7. The 3,4-dimethoxyphenyl group at position 9 and the 2-ethoxyphenyl group at position 2 contribute to its unique electronic and steric properties, influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-4-32-14-8-6-5-7-13(14)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)12-9-10-15(30-2)16(11-12)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWWNWGMWQSSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, a synthetic compound belonging to the class of purine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure enhances solubility and interaction with biological systems, making it a candidate for therapeutic applications.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 435.4 g/mol. The structural features include:
- A purine core
- Aromatic substituents: 3,4-dimethoxyphenyl and 2-ethoxyphenyl groups
These modifications are believed to contribute to its biological activity by enhancing interaction with various molecular targets.
Research indicates that this compound may interact with purinergic signaling pathways, which are crucial in regulating inflammation and immune responses. The mechanism of action likely involves:
- Inhibition or modulation of specific receptors related to purinergic signaling.
- Interactions with enzymes that play roles in cellular signaling pathways.
Antitumor Activity
Studies have shown that derivatives of this compound exhibit significant antitumor effects. For instance, similar purine derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including:
- Inducing apoptosis
- Inhibiting angiogenesis
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is linked to its ability to modulate immune responses. By affecting purinergic receptors, it may reduce the secretion of pro-inflammatory cytokines.
Research Findings and Case Studies
Recent studies have explored the pharmacological profiles of compounds structurally related to this compound. Here are some notable findings:
| Study | Findings |
|---|---|
| In vitro assays | Demonstrated cytotoxic effects on various cancer cell lines at concentrations ranging from 10 µM to 50 µM. |
| Animal models | Showed significant tumor growth inhibition in xenograft models when administered at doses of 5 mg/kg. |
| Mechanistic studies | Identified downregulation of key oncogenes associated with cell survival and proliferation. |
The synthesis typically involves multi-step organic reactions starting from readily available purine derivatives. Key synthetic routes include:
- Formation of the purine core through nucleophilic substitution.
- Aromatic substitution to introduce the dimethoxy and ethoxy groups.
- Purification techniques such as recrystallization and chromatography to achieve high purity.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
Steric and Electronic Influences on Bioactivity
- Dimethoxy vs. Dimethyl Groups : The target’s 3,4-dimethoxyphenyl group (electron-donating) at position 9 contrasts with Analog 3’s 3,4-dimethylphenyl group, which lacks oxygen atoms. This difference may alter hydrogen-bonding interactions with biological targets .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and what methodological challenges arise during synthesis?
- Answer : The synthesis involves multi-step reactions starting with purine core functionalization. Key steps include:
- Substituent introduction : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation to attach aryl groups .
- Oxidation/Reduction : Controlled oxidation of the purine ring using KMnO₄ under acidic conditions (60–70°C) to form the 8-oxo group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) for isolating the final product with ≥95% purity .
- Challenges : Sensitivity to moisture (requires inert atmosphere) and side reactions due to competing ethoxy/methoxy group reactivity .
Q. How can the compound’s structure be rigorously characterized?
- Answer : A combination of spectroscopic and crystallographic methods is critical:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm for CH₃) .
- IR : Peaks at 1680–1700 cm⁻¹ indicate the carbonyl group (C=O) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 45–55° for steric interactions) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., m/z 427.15 [M+H]⁺) .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Answer :
| Property | Details | Reference |
|---|---|---|
| Solubility | Moderate in DMSO (20–25 mg/mL), low in water (<0.1 mg/mL, pH 7.4) | |
| Stability | Stable at −20°C (desiccated) for 6 months; degrades at >40°C (hydrolysis) | |
| pH Sensitivity | Degrades rapidly in alkaline conditions (pH >9) due to carboxamide cleavage |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide substituent modifications for enhanced bioactivity?
- Answer :
- Substituent Screening : Replace dimethoxy/ethoxy groups with electron-withdrawing (e.g., -F in ) or bulky groups (e.g., tert-butyl in ) to assess enzyme inhibition .
- Activity Comparison :
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12.5 µM (Kinase X inhibition) | |
| 4-Fluorophenyl | 8.2 µM | |
| 4-tert-Butylphenyl | >50 µM (reduced solubility) |
- Method : Use parallel synthesis and high-throughput screening (HTS) to evaluate analogs .
Q. How can contradictory data on biological activity across studies be resolved?
- Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Orthogonal Assays : Confirm enzyme inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Purity Validation : Re-test compounds with LC-MS purity >98% to exclude impurities as confounding factors .
- Standardized Protocols : Adopt uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) .
Q. What computational methods predict binding modes with target enzymes?
- Answer :
- Molecular Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with backbone carbonyls) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å indicates stable complexes) .
- QSAR : 2D/3D descriptors (e.g., logP, polar surface area) correlate with IC₅₀ values for lead optimization .
Q. What experimental strategies determine inhibitory constants (IC₅₀) and address non-linear dose-response curves?
- Answer :
- Enzyme Assays : Use continuous spectrophotometric methods (e.g., NADH depletion at 340 nm for dehydrogenases) .
- Data Fitting : GraphPad Prism for non-linear regression (variable slope, four-parameter model) .
- Outlier Handling : Exclude data points with >20% deviation from triplicate runs .
Q. How can metabolic stability be improved for in vivo studies?
- Answer :
- Structural Modifications : Introduce fluorine atoms () or methyl groups to block cytochrome P450 oxidation .
- In Vitro Assays : Liver microsomal stability testing (e.g., 90-min incubation, LC-MS quantification of parent compound) .
- Prodrug Approaches : Mask carboxamide as ester derivatives to enhance bioavailability .
Notes
- Key References : Synthesis (), SAR (), computational modeling ().
- Data Consistency : Cross-validate findings with orthogonal methods to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
